2-Propyl-2,4-pentadienoic acid
2-Propyl-2,4-pentadienoic acid
2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid.
2-Propyl-2, 4-pentadienoic acid, also known as 2, 4-diene-vpa or 2-ppda, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Propyl-2, 4-pentadienoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Propyl-2, 4-pentadienoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-propyl-2, 4-pentadienoic acid is primarily located in the cytoplasm and adiposome. In humans, 2-propyl-2, 4-pentadienoic acid is involved in the valproic Acid metabolism pathway.
2-Propyl-2, 4-pentadienoic acid, also known as 2, 4-diene-vpa or 2-ppda, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Propyl-2, 4-pentadienoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Propyl-2, 4-pentadienoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-propyl-2, 4-pentadienoic acid is primarily located in the cytoplasm and adiposome. In humans, 2-propyl-2, 4-pentadienoic acid is involved in the valproic Acid metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
72010-18-5
VCID:
VC20803596
InChI:
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)
SMILES:
CCCC(=CC=C)C(=O)O
Molecular Formula:
C8H12O2
Molecular Weight:
140.18 g/mol
2-Propyl-2,4-pentadienoic acid
CAS No.: 72010-18-5
Cat. No.: VC20803596
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid. 2-Propyl-2, 4-pentadienoic acid, also known as 2, 4-diene-vpa or 2-ppda, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present. 2-Propyl-2, 4-pentadienoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 2-Propyl-2, 4-pentadienoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-propyl-2, 4-pentadienoic acid is primarily located in the cytoplasm and adiposome. In humans, 2-propyl-2, 4-pentadienoic acid is involved in the valproic Acid metabolism pathway. |
|---|---|
| CAS No. | 72010-18-5 |
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-propylpenta-2,4-dienoic acid |
| Standard InChI | InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10) |
| Standard InChI Key | UUILWXIBBZVJDU-UHFFFAOYSA-N |
| Isomeric SMILES | CCC/C(=C\C=C)/C(=O)O |
| SMILES | CCCC(=CC=C)C(=O)O |
| Canonical SMILES | CCCC(=CC=C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator